1-Benzyl-3,4-bis(chloromethyl)pyrrolidine
Overview
Description
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C13H17Cl2N and a molecular weight of 258.19 g/mol It is a pyrrolidine derivative characterized by the presence of benzyl and chloromethyl groups attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and formaldehyde in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding reduced products.
Scientific Research Applications
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
1-Benzyl-3,4-bis(chloromethyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the benzyl and chloromethyl groups.
N-Benzylpyrrolidine: A derivative with only the benzyl group attached to the pyrrolidine ring.
3,4-Dichloromethylpyrrolidine: A derivative with only the chloromethyl groups attached to the pyrrolidine ring.
The presence of both benzyl and chloromethyl groups in this compound makes it unique, as it combines the properties of both substituents, potentially enhancing its reactivity and biological activities .
Properties
IUPAC Name |
1-benzyl-3,4-bis(chloromethyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKYBJCQIVAHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735298, DTXSID901220535 | |
Record name | 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine, 3,4-bis(chloromethyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416351-90-0, 3575-64-2 | |
Record name | Pyrrolidine, 3,4-bis(chloromethyl)-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416351-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3,4-bis(chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine, 3,4-bis(chloromethyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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